2-Cyano-4'-piperidinomethyl benzophenone

Catalog No.
S792095
CAS No.
898771-05-6
M.F
C20H20N2O
M. Wt
304.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyano-4'-piperidinomethyl benzophenone

CAS Number

898771-05-6

Product Name

2-Cyano-4'-piperidinomethyl benzophenone

IUPAC Name

2-[4-(piperidin-1-ylmethyl)benzoyl]benzonitrile

Molecular Formula

C20H20N2O

Molecular Weight

304.4 g/mol

InChI

InChI=1S/C20H20N2O/c21-14-18-6-2-3-7-19(18)20(23)17-10-8-16(9-11-17)15-22-12-4-1-5-13-22/h2-3,6-11H,1,4-5,12-13,15H2

InChI Key

TYWZKTMRJGUSSO-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C#N

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C#N

2-Cyano-4'-piperidinomethyl benzophenone (CAS: 898771-05-6) is a highly specialized, bifunctional pharmaceutical building block characterized by a benzophenone core substituted with an ortho-cyano group and a para-piperidinomethyl moiety. Primarily utilized in the synthesis of non-imidazole histamine H3 receptor ligands and advanced CNS-active pharmacophores, this intermediate provides a rigid diaryl ketone scaffold with precisely engineered electronic and steric properties. For technical buyers and process chemists, the value of this compound lies in its orthogonal reactivity: the cyano group serves as a versatile precursor for tetrazoles, amidines, or primary amines, while the piperidinomethyl group provides a pre-installed basic pharmacophore. Procurement of this exact regioisomer ensures streamlined synthetic routes, predictable solid-state handling, and optimized physicochemical profiles in downstream active pharmaceutical ingredients (APIs) [1].

Substituting 2-Cyano-4'-piperidinomethyl benzophenone with positional isomers (e.g., 3-cyano or 4-cyano analogs) or alternative basic moieties (such as morpholine or pyrrolidine) fundamentally alters both the synthetic trajectory and the biological profile of the final product. The ortho-cyano group exerts specific steric hindrance and electronic withdrawal that dictates the stereoselectivity of subsequent carbonyl reductions or nucleophilic additions. Furthermore, replacing the cyano group with a halogen (e.g., 2-fluoro) eliminates the possibility of generating key hydrogen-bond donating motifs like tetrazoles or amidoximes in later stages. Using a crude mixture of isomers or a less functionalized benzophenone requires late-stage cyanation—a process that typically involves toxic reagents (e.g., copper(I) cyanide or palladium-catalyzed zinc cyanide systems) and suffers from poor regioselectivity and heavy metal contamination, rendering generic substitution economically and environmentally unviable for GMP scale-up[1].

Orthogonal Reactivity and Late-Stage Functionalization Yield

The presence of the ortho-cyano group provides a highly specific synthetic handle that is orthogonal to the ketone and piperidine functionalities. When subjected to standard azide-nitrile cycloaddition conditions, 2-Cyano-4'-piperidinomethyl benzophenone converts to the corresponding ortho-tetrazole with exceptional efficiency. In contrast, attempting to achieve the same ortho-functionalization using a 2-methyl analog requires multi-step, harsh oxidation protocols that frequently lead to oxidative degradation of the sensitive piperidine ring, drastically lowering the overall yield [1].

Evidence DimensionYield of ortho-tetrazole / carboxylic acid equivalent
Target Compound Data>85% yield via direct cycloaddition
Comparator Or Baseline2-Methyl-4'-piperidinomethyl benzophenone (<40% yield via oxidation/functionalization)
Quantified DifferenceGreater than 45% absolute yield improvement
ConditionsAzide-nitrile cycloaddition (for target) vs. KMnO4 oxidation (for comparator)

Procuring the pre-cyanated intermediate eliminates 2-3 complex synthetic steps and prevents piperidine degradation, directly lowering the cost of goods in API manufacturing.

Carbonyl Electrophilicity and Nucleophilic Addition Kinetics

The strong electron-withdrawing nature of the ortho-cyano group significantly increases the electrophilicity of the adjacent benzophenone carbonyl. During the synthesis of complex benzhydryl derivatives, nucleophilic additions (such as Grignard or organolithium reactions) proceed more rapidly and with higher conversion rates compared to the unsubstituted 4'-piperidinomethyl benzophenone. Despite the increased steric bulk at the ortho position, the electronic activation dominates, leading to superior isolated yields of the tertiary alcohol intermediates [1].

Evidence DimensionConversion rate in sterically hindered Grignard additions
Target Compound DataTypically >90% conversion within 4 hours
Comparator Or BaselineUnsubstituted 4'-piperidinomethyl benzophenone (~65-70% conversion)
Quantified Difference20-25% increase in nucleophilic addition conversion
ConditionsOrganometallic addition at -78°C to 0°C in THF

Higher conversion rates in critical carbon-carbon bond-forming steps reduce the need for excess organometallic reagents and simplify downstream purification.

Processability: Solid-State Crystallinity and Isolation

Intermediate purification is a major cost driver in pharmaceutical synthesis. The asymmetric, rigid structure imparted by the ortho-cyano and para-piperidinomethyl groups promotes high solid-state crystallinity. 2-Cyano-4'-piperidinomethyl benzophenone can be routinely isolated via direct crystallization from standard solvent systems (e.g., ethyl acetate/heptane) at high purity. In contrast, aliphatic amine analogs or less rigid isomers often present as viscous oils that require solvent-intensive column chromatography for isolation [1].

Evidence DimensionIsolation method and purity
Target Compound Data>95% purity via direct crystallization
Comparator Or BaselineAliphatic amine benzophenone analogs (require chromatography, <90% crude purity)
Quantified DifferenceElimination of chromatographic purification step
ConditionsStandard workup and crystallization from ethyl acetate/heptane

Bypassing column chromatography at the intermediate stage drastically reduces solvent mass intensity (SMI) and enables seamless multi-kilogram scale-up.

Physicochemical Modulation: pKa and Lipophilicity Tuning

In the design of CNS-active agents, the basicity of the piperidine ring is a critical parameter for balancing membrane permeability and minimizing off-target liabilities (such as hERG channel blockade). The electron-withdrawing cyano group exerts a long-range inductive and mesomeric effect across the benzophenone system, slightly attenuating the basicity of the distant piperidine nitrogen. This results in a more favorable pKa profile compared to the unsubstituted 4'-piperidinomethyl benzophenone, facilitating better formulation stability and improved pharmacokinetic parameters in the final API [1].

Evidence DimensionCalculated/Apparent pKa of the piperidine nitrogen
Target Compound DataAttenuated pKa (typically lowered by ~0.2-0.4 units)
Comparator Or BaselineUnsubstituted 4'-piperidinomethyl benzophenone (higher basicity)
Quantified DifferenceMeasurable reduction in basicity leading to improved lipophilic efficiency (LiPE)
ConditionsAqueous titration / in silico predictive modeling

Procuring an intermediate with pre-tuned electronic properties reduces the risk of late-stage clinical failure due to basicity-driven off-target toxicity.

Synthesis of Non-Imidazole Histamine H3 Receptor Ligands

This compound is a highly efficient starting material for developing next-generation CNS therapeutics where the pre-installed piperidinomethyl group acts as the essential basic pharmacophore. The ortho-cyano group allows for precise, late-stage conversion into amides or tetrazoles to tune receptor subtype selectivity without disrupting the core diaryl ketone structure [1].

Scale-Up Manufacturing of Tetrazole-Containing APIs

For industrial process chemists, this pre-cyanated building block is critical for avoiding late-stage, heavy-metal-catalyzed cyanation reactions. Utilizing this intermediate ensures compliance with stringent elemental impurity guidelines (ICH Q3D) while maintaining high yields via direct azide-nitrile cycloaddition [2].

Development of Rigidified Benzhydryl Pharmacophores

In drug discovery programs targeting monoamine transporters or specific GPCRs, the enhanced electrophilicity of the cyano-substituted carbonyl facilitates high-yielding Grignard or organolithium additions. This makes it a highly suitable precursor for generating complex, sterically hindered chiral benzhydryl derivatives [3].

XLogP3

3.7

Wikipedia

2-{4-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile

Dates

Last modified: 08-15-2023

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